1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is an organic compound with a complex structure, featuring a cyclopentyl group, a methoxy group, and an o-tolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(o-tolyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(o-tolyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Cyclopentyl-3-(2-methoxyethyl)urea: Lacks the aromatic ring, which may influence its chemical properties and applications.
1-Cyclopentyl-3-(2-methoxy-2-phenylethyl)urea: Similar structure but with a phenyl group instead of an o-tolyl group, potentially altering its interactions and effects.
Uniqueness
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is unique due to the combination of its cyclopentyl, methoxy, and o-tolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-3-6-10-14(12)15(20-2)11-17-16(19)18-13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCKZUOMGMXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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